![molecular formula C6H7BrS B1632185 2-Bromo-5-ethylthiophene CAS No. 62323-44-8](/img/structure/B1632185.png)
2-Bromo-5-ethylthiophene
Overview
Description
2-Bromo-5-ethylthiophene is a chemical compound with the molecular formula C6H7BrS . It has an average mass of 191.089 Da and a monoisotopic mass of 189.945175 Da .
Synthesis Analysis
Thiophene derivatives, such as 2-Bromo-5-ethylthiophene, are synthesized through various methods, including heterocyclization of different substrates . Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .Molecular Structure Analysis
The InChI code for 2-Bromo-5-ethylthiophene is 1S/C6H7BrS/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Bromo-5-ethylthiophene is a liquid at room temperature . It has a molecular weight of 191.09 g/mol . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Scientific Research Applications
2-Bromo-5-ethylthiophene: A Comprehensive Analysis
Medicinal Chemistry: 2-Bromo-5-ethylthiophene is a thiophene-based analog, which has garnered interest as a potential class of biologically active compounds. It plays a significant role for medicinal chemists in developing advanced compounds with various biological effects .
Synthesis of Anticancer Agents: Thiophene derivatives like 2-Bromo-5-ethylthiophene are used as raw materials in the synthesis of anticancer agents, contributing to the development of new therapeutic options .
Anti-Atherosclerotic Agents: Similar to other thiophene compounds, 2-Bromo-5-ethylthiophene may be used in the synthesis of anti-atherosclerotic agents, aiding in the treatment and prevention of cardiovascular diseases .
Metal Complexing Agents: Thiophenes are known to act as metal complexing agents. While specific applications for 2-Bromo-5-ethylthiophene are not detailed, it’s plausible that it could serve in this capacity due to its structural properties .
Development of Insecticides: The structural framework of thiophenes, including 2-Bromo-5-ethylthiophene, is utilized in the development of insecticides, highlighting its role in agricultural chemistry .
Safety and Hazards
2-Bromo-5-ethylthiophene is classified as a Category 2 flammable liquid according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, H335, and H227, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is combustible .
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been shown to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Thiophene derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . It is also reported to be a CYP1A2 inhibitor .
Result of Action
Thiophene derivatives are known to have a wide range of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
properties
IUPAC Name |
2-bromo-5-ethylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRYQZIGBWDHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627869 | |
Record name | 2-Bromo-5-ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethylthiophene | |
CAS RN |
62323-44-8 | |
Record name | 2-Bromo-5-ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-ethylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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